

Methyl Undecenoate: A Versatile Bio-Based Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: Methyl-undecenoate

Cat. No.: B8381195

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate, derived from the pyrolysis of castor oil, is a valuable and versatile bio-based chemical intermediate.^[1] Its bifunctional nature, possessing both a terminal double bond and a methyl ester group, allows for a wide range of chemical transformations, making it a key building block in the synthesis of polymers, fragrances, and other specialty chemicals.^{[2][3]} This document provides detailed application notes and experimental protocols for the use of methyl undecenoate in various chemical syntheses.

Polymer Synthesis

Methyl undecenoate serves as a crucial precursor for the synthesis of a variety of polymers, including polyesters and polyamides. Its terminal double bond is particularly amenable to acyclic diene metathesis (ADMET) polymerization, a powerful technique for creating high-molecular-weight polymers.^[4]

Application: Synthesis of Bio-Based Polyesters via ADMET Polymerization

ADMET polymerization of α,ω -dienes derived from methyl undecenoate allows for the synthesis of unsaturated polyesters with controlled molecular weights. These polyesters can be

subsequently hydrogenated to produce saturated analogs with tailored thermal properties. Methyl undecenoate itself can also act as a chain stopper to control the molecular weight of the resulting polymer.[\[4\]](#)[\[5\]](#)

Monomer	Catalyst (mol%)	Conditions	Mn (g/mol)	PDI	Tm (°C)	Ref.
Isosorbide bis(undec-10-enoate)	G2 (1.0)	80 °C, 16 h, vacuum	High	Unimodal	-	[4]
Trehalose bis(10-undecenoate)	HG2 (4.0)	45 °C, 24 h, THF	13,200	2.1	156	[6]
Undec-10-en-1-yl undec-10-enoate	G2 (0.5-1.0)	80 °C, 24 h	22,000-26,500	-	-	[4]

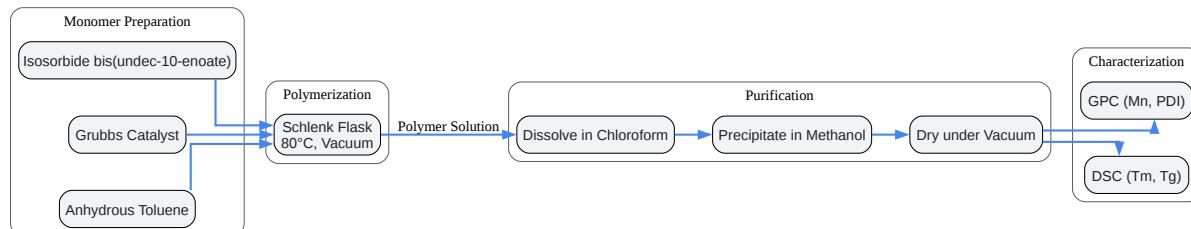
G2 = Grubbs 2nd Generation Catalyst; HG2 = Hoveyda-Grubbs 2nd Generation Catalyst; Mn = Number-average molecular weight; PDI = Polydispersity index; Tm = Melting temperature.

Materials:

- Isosorbide bis(undec-10-enoate) (monomer)
- Grubbs 2nd Generation Catalyst (G2)
- Methyl 10-undecenoate (MU, chain stopper, optional)
- Anhydrous toluene
- Schlenk flask and vacuum line

Procedure:

- In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of isosorbide bis(undec-10-enoate) in anhydrous toluene.
- If molecular weight control is desired, add the calculated amount of methyl 10-undecenoate (typically 1-5 mol%).
- Add the Grubbs 2nd Generation Catalyst (typically 0.5-1.0 mol%) to the solution.
- Heat the reaction mixture to 80 °C under a continuous flow of inert gas to remove the ethylene byproduct.
- After an initial period (e.g., 2 hours), apply a high vacuum (<0.1 mbar) to the flask to further drive the polymerization by removing residual ethylene.
- Continue the reaction under vacuum for 16-24 hours.
- Cool the reaction to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
- Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
- Filter and dry the polymer under vacuum to a constant weight.
- Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.



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Caption: Workflow for ADMET Polymerization.

Fragrance Synthesis

Methyl undecenoate is a precursor in the synthesis of macrocyclic musks, which are important components of many fragrance formulations. The synthesis often involves the transformation of the terminal double bond and the ester functionality.

Application: Synthesis of Macroyclic Musks

A common strategy involves the conversion of methyl undecenoate to a long-chain aldehyde ester, which can then undergo cyclization reactions to form the macrocyclic ketone or lactone structure characteristic of musks.

Materials:

- Methyl 10-undecenoate
- Dry Hydrogen Bromide (HBr) gas
- Anhydrous ether

- 5% Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve methyl 10-undecenoate (e.g., 55.4 g, 0.28 mol) in anhydrous ether.
- Bubble dry HBr gas through the solution. The reaction is an anti-Markovnikov addition.
- Monitor the reaction by IR spectroscopy for the disappearance of the terminal olefin bands (around 910 and 990 cm^{-1}).
- Once the reaction is complete, wash the ether solution with a 5% sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield methyl 11-bromoundecanoate. A reported yield for a similar reaction is 90%.^[2]
- The product can be further purified by vacuum distillation.



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Caption: Synthesis of a macrocyclic musk precursor.

Other Chemical Transformations

Application: Cross-Metathesis for the Synthesis of α,ω -Difunctional Compounds

Cross-metathesis of methyl undecenoate with other olefins, such as dimethyl maleate, provides an efficient route to α,ω -difunctional compounds. These are valuable monomers for the synthesis of polyesters and polyamides.

Catalyst (mol%)	Temperatur e (°C)	Time (h)	Solvent	Yield of Diester	Ref.
[Ru]-4 (0.75)	80	1	Toluene	>99%	[7]

[Ru]-4 refers to a specific ruthenium catalyst used in the study.

Materials:

- Methyl 10-undecenoate
- Dimethyl maleate
- Ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs type)
- Anhydrous toluene

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve methyl 10-undecenoate and an excess of dimethyl maleate (e.g., 5 equivalents) in anhydrous toluene.
- Add the ruthenium catalyst (e.g., 0.75 mol%).
- Heat the reaction mixture to 80 °C and stir for 1 hour.
- Monitor the reaction progress by GC or TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The desired α,ω -dicarboxylic acid methyl ester can be purified by column chromatography.

Application: Epoxidation to Methyl 10,11-epoxyundecanoate

The terminal double bond of methyl undecenoate can be readily epoxidized to form methyl 10,11-epoxyundecanoate. This epoxide is a useful intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.

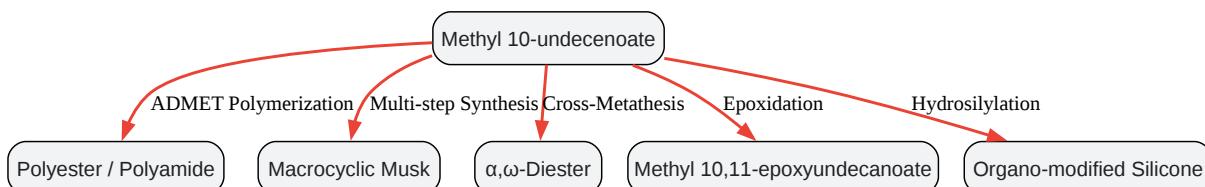
Materials:

- Methyl 10-undecenoate
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve methyl 10-undecenoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
- In a separate flask, dissolve m-CPBA (typically 1.1-1.5 equivalents) in dichloromethane.
- Add the m-CPBA solution dropwise to the stirred solution of methyl undecenoate.
- Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
- Once the starting material is consumed, quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxide.

- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
- The product can be purified by column chromatography on silica gel.



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